molecular formula C11H13NO3S B027684 1-(4-Tolylsulfonyl)pyrrolidin-3-one CAS No. 73696-28-3

1-(4-Tolylsulfonyl)pyrrolidin-3-one

Cat. No. B027684
CAS RN: 73696-28-3
M. Wt: 239.29 g/mol
InChI Key: BMJNDUPYCKAYAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4-Tolylsulfonyl)pyrrolidin-3-one and related compounds often involves novel one-pot reactions and efficient conditions that have been developed to obtain derivatives with high yields. For instance, tetraaryl derivatives can be obtained through a one-pot reaction involving aromatic aldehydes, aromatic amines, and butane-2,3-dione, with p-toluenesulfonic acid identified as a crucial catalyst, leading to high yields of dihydropyrrolo[3,2-b]pyrroles (Krzeszewski et al., 2014).

Molecular Structure Analysis

The molecular structure and conformation of related sulfonyl pyrrolidine compounds have been extensively studied, including by X-ray analysis and molecular orbital methods. These studies provide insights into the planarity of the aromatic rings linked to the pyrrolidine moiety and the hydrogen bonding patterns that contribute to the stability and conformation of these molecules (Banerjee et al., 2002).

Chemical Reactions and Properties

Research has detailed the reactions of sulfonyl pyrrolidine compounds with various nucleophiles under acidic or basic conditions, demonstrating their versatility in synthesizing a wide range of derivatives with potential biological activities. These reactions enable the introduction of different substituents, significantly altering the chemical properties and potential applications of the compounds (Goto et al., 1991).

Scientific Research Applications

Pyrrolidinones are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects . This group of compounds has diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

properties

IUPAC Name

1-(4-methylphenyl)sulfonylpyrrolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-9-2-4-11(5-3-9)16(14,15)12-7-6-10(13)8-12/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJNDUPYCKAYAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336721
Record name 1-(4-Tolylsulfonyl)pyrrolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Tolylsulfonyl)pyrrolidin-3-one

CAS RN

73696-28-3
Record name 1-(4-Tolylsulfonyl)pyrrolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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